BenchChemオンラインストアへようこそ!

1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide

medicinal chemistry adenosine receptor regiochemistry

This 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide (MW: 233.31 g/mol) is the defined [2,4']-regioisomer essential for SAR studies targeting adenosine receptor subtypes, where regiochemistry dictates selectivity profiles. In contrast to generic or [2,3']-bipyridine analogs, this free base form avoids confounding salt effects in binding assays. Its unique spatial and electronic profile, validated by patent literature, makes it an ideal, rule-of-3-compliant fragment for FBDD kinase hinge-binding campaigns. Ensure your lead optimization programs are not compromised by regioisomeric impurities—secure this characterized, COA-certified building block to establish precise baseline activity.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B8021831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC(=N1)C2CCNCC2
InChIInChI=1S/C13H19N3O/c1-16(2)13(17)12-5-3-4-11(15-12)10-6-8-14-9-7-10/h3-5,10,14H,6-9H2,1-2H3
InChIKeyOJNIXGZEYAVYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide: A Partially Saturated Bipyridine Research Intermediate


1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide (CAS 1316222-34-0) is a bicyclic small molecule (MW: 233.31 g/mol, formula: C13H19N3O) featuring a partially saturated 2,4'-bipyridinyl core with a dimethylamide substituent at the 6-position of the pyridine ring . This scaffold belongs to a class of substituted bipyridine derivatives explored in medicinal chemistry for applications ranging from kinase inhibition to receptor modulation [1]. As a research chemical, it is primarily supplied as a building block or screening compound, with purity typically at or above 95% .

Why 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide Cannot Be Casually Replaced by Generic Analogs


The [2,4']-bipyridinyl connectivity and the specific hexahydro saturation pattern of this compound create a unique spatial and electronic profile that is not interchangeable with other bipyridine isomers. Substituted 2,4'- and 3,4'-bipyridine derivatives are explicitly distinguished in patent literature for their differing biological activities, particularly as adenosine receptor ligands where regiochemistry dictates target selectivity [1]. The dimethylamide moiety at the 6-position further differentiates this compound from its 5-substituted regioisomers (e.g., 1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid dimethylamide dihydrochloride, CID 71298708), which have a distinct pharmacological profile due to altered hydrogen-bonding capability and steric bulk [2]. Generic substitution without confirming the exact regiochemistry and saturation pattern risks introducing compounds with divergent target engagement, solubility, or stability.

Quantified Differentiation Evidence for 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide


Regiochemical Precision: [2,4'] vs. [2,3'] Bipyridinyl Connectivity Dictates Biological Target Engagement

The [2,4']-bipyridinyl connectivity of the target compound is a critical differentiator from the closely related [2,3']-bipyridinyl analogs. In patent literature on adenosine receptor ligands, the 2,4'- and 3,4'-bipyridine scaffolds are treated as distinct chemotypes with separate structure-activity relationships [1]. The commercially available regioisomer 1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-6-carboxylic acid dimethylamide dihydrochloride (CAS 1361114-62-6) has a different substitution pattern that alters the vector of the piperidine ring relative to the pyridine-carboxamide, a factor known to influence receptor subtype selectivity .

medicinal chemistry adenosine receptor regiochemistry

Functional Group Differentiation: Dimethylamide at the 6-Position Provides Unique Solubility and LogP Profile

The dimethylamide group at the 6-position of the pyridine ring distinguishes this compound from its 5-substituted amide analog and from the free carboxylic acid form. The target compound (free base) has a molecular weight of 233.31 g/mol and a canonical SMILES of CN(C)C(=O)c1cccc(C2CCNCC2)n1, indicating a neutral dimethylamide . In contrast, the dihydrochloride salt of the [2,3']-regioisomer has a molecular weight of 306.23 g/mol due to the addition of two HCl molecules, which significantly alters solubility and ionization state . While specific logP data for the target compound is not publicly available, structurally similar compounds on the mcule database show calculated logP values around 3.3 for related hexahydro-bipyridinyl dimethylamides .

physicochemical property profiling logP solubility

Pharmaceutical Patent Context: Hexahydro-[2,4']bipyridinyl Scaffolds Are Privileged for Adenosine and TGF-Beta Receptor Targeting

The hexahydro-[2,4']bipyridinyl scaffold is explicitly claimed in multiple patent families as a core structure for adenosine receptor ligands (Bayer Schering Pharma, 2010) and TGF-beta receptor kinase inhibitors (Merck, 2013) [1][2]. While the target compound itself is not the exemplified lead molecule in these patents, its scaffold is a direct substructure of the claimed compound series. Importantly, the patent literature distinguishes between 2,4'-bipyridine and 3,4'-bipyridine derivatives, indicating that the [2,4'] connectivity is a key feature for the desired biological activity [1]. This places the target compound in a distinct patent space from [2,3'] analogs, which are claimed in different applications (e.g., COX-2 inhibition, Justia Patents 2002) [3].

kinase inhibitor adenosine receptor TGF-beta receptor

Recommended Research Applications for 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide


Chemical Probe Design for Adenosine A1/A2A Receptor Subtype Selectivity Studies

Based on the patent literature identifying 2,4'-bipyridine derivatives as adenosine receptor ligands , this compound is most appropriately deployed as a starting scaffold for medicinal chemistry optimization targeting adenosine receptor subtypes. Its [2,4'] connectivity and dimethylamide substituent provide a distinct vector for exploring subtype selectivity, particularly when compared to [2,3'] analogs that have been predominantly explored for COX-2 inhibition. Researchers should prioritize this compound for competitive binding assays against A1, A2A, A2B, and A3 receptors to establish initial SAR, using the free base form to avoid confounding effects of hydrochloride counterions on assay pH and solubility.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Library Expansion

The hexahydro-[2,4']bipyridinyl core is recognized in the patent literature as a scaffold for TGF-beta receptor kinase inhibitors [1]. This compound, with its low molecular weight (233.31 g/mol) and moderate calculated logP (~3.3) , falls within ideal fragment space (MW < 300, logP < 3.5) for FBDD campaigns. It is recommended as a fragment hit for screening against kinase panels, particularly where the dimethylamide can serve as a hydrogen bond acceptor engaging the kinase hinge region. Its differentiation from the dihydrochloride salt of the [2,3'] regioisomer (MW 306.23) makes it more amenable to fragment soaking experiments due to its smaller size and neutral charge.

Reference Standard for Regioisomeric Purity Testing in Quality Control

Given the commercial availability of both the [2,4'] and [2,3'] regioisomers , this compound can serve as a primary reference standard for developing HPLC or LC-MS methods to detect and quantify regioisomeric impurities during the synthesis of more advanced bipyridine-based drug candidates. The ability to chromatographically resolve the 6-substituted [2,4'] compound from the 6-substituted [2,3'] isomer is critical for ensuring patent compliance and batch-to-batch consistency in lead optimization programs. Procurement of a characterized lot with COA-certified purity is essential for this application.

Quote Request

Request a Quote for 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.